molecular formula C17H22N2O5S B2566229 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034405-40-6

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2566229
CAS No.: 2034405-40-6
M. Wt: 366.43
InChI Key: PNEANOYLXPROGU-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.43. The purity is usually 95%.
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Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and related research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H23NO4S\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

It contains a sulfonamide group, an isoxazole ring, and a tetrahydronaphthalene core with hydroxyl and methoxy substituents. This unique combination contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which play crucial roles in various physiological processes such as pain modulation and inflammation. By inhibiting FAAH, the compound could potentially elevate endocannabinoid levels, leading to enhanced therapeutic effects.

Anticancer Properties

Studies have shown that derivatives of isoxazole compounds exhibit significant anticancer activity. For example, certain isoxazole derivatives have demonstrated effectiveness against various cancer cell lines including prostate carcinoma and kidney carcinoma . The sulfonamide moiety in this compound may further enhance its anticancer properties by interfering with cellular processes involved in tumor growth.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests it may possess similar activities against both gram-positive and gram-negative bacteria. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis .

Research Findings

Recent studies have highlighted the biological activity of various sulfonamide derivatives:

Compound NameActivity TypeTarget OrganismReference
Hydrazone 16bAnticancerHuman prostate carcinoma PPC-1
Sulfonamide complexed with metalsAntimicrobialStaphylococcus aureus
Isoxazole derivativesAntitumorVarious cancer cell lines

Case Studies

  • Anticancer Efficacy : A study involving hydrazone derivatives found that one compound showed higher activity against kidney cancer cells than established drugs like Olaparib and axitinib. This suggests that modifications to the isoxazole structure can lead to enhanced anticancer properties .
  • Antimicrobial Studies : Research into metal complexes of sulfonamides indicated improved antimicrobial efficacy compared to their non-complexed forms. These complexes exhibited significant activity against resistant strains of bacteria .

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-11-16(12(2)24-19-11)25(21,22)18-10-17(20)8-4-5-13-9-14(23-3)6-7-15(13)17/h6-7,9,18,20H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEANOYLXPROGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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